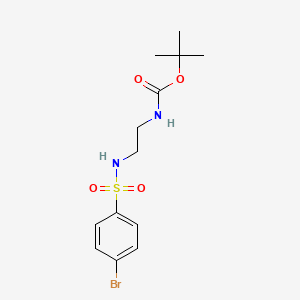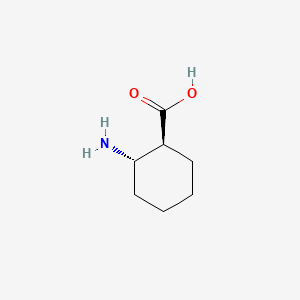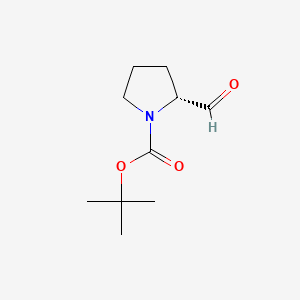
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate
Descripción general
Descripción
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate is a chemical compound with the molecular formula C13H19BrN2O4S. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a bromophenylsulfonamido group, and an ethylcarbamate group, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.
Carbamate formation: The sulfonamide intermediate is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for large-scale synthesis.
Análisis De Reacciones Químicas
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The sulfonamido group can participate in oxidation and reduction reactions, leading to the formation of different sulfoxide or sulfone derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents used in these reactions include nucleophiles like sodium azide for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis.
Aplicaciones Científicas De Investigación
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
t-Butyl 2-(4-bromophenylsulfonamido)ethylcarbamate can be compared with other similar compounds, such as:
t-Butyl 2-(4-chlorophenylsulfonamido)ethylcarbamate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.
t-Butyl 2-(4-methylphenylsulfonamido)ethylcarbamate: The presence of a methyl group instead of a bromine atom can lead to differences in hydrophobicity and steric effects.
t-Butyl 2-(4-nitrophenylsulfonamido)ethylcarbamate: The nitro group introduces electron-withdrawing effects, which can influence the compound’s chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
tert-butyl N-[2-[(4-bromophenyl)sulfonylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9H2,1-3H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFPYRUCEUVPFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428427 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310480-85-4 | |
| Record name | tert-Butyl {2-[(4-bromobenzene-1-sulfonyl)amino]ethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)
